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molecular formula C14H10N4S B8623521 N-(Benzothiazole-2-yl)-1H-benzoimidazole-2-amine

N-(Benzothiazole-2-yl)-1H-benzoimidazole-2-amine

Cat. No. B8623521
M. Wt: 266.32 g/mol
InChI Key: CCJWASNTRINNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08540904B2

Procedure details

O-phenylenediamine (21.6 g (0.2 mol)) was dissolved in 944 g of DMF, and thereto was added dropwise a solution obtained by dissolving 50.9 g (0.20 mol) of S,S′-dimethyl-N-(2-benzothiazolyl)-carbonimidodithioate in 1258 g of DMF. The resulting mixture was then heated to 153° C., refluxed under a nitrogen atmosphere for 13 hours, and then cooled to 0° C. Thereto was added dropwise 2000 g of water, and a precipitate was filtered off, washed with water, and dried to obtain 32.0 g of 2-(2-benzothiazolylamino)benzoimidazole (L8: see Table 1 below). The yield was 60.1% based on o-phenylenediamine.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
944 g
Type
solvent
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1258 g
Type
solvent
Reaction Step Two
Name
Quantity
2000 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].C[SH-][C:15]([SH-]C)=[N:16][C:17]1[S:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1.O>CN(C=O)C>[S:18]1[C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=[C:17]1[NH:16][C:15]1[NH:9][C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[N:10]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Name
Quantity
944 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
C[SH-]C(=NC=1SC2=C(N1)C=CC=C2)[SH-]C
Name
Quantity
1258 g
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
2000 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
153 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a nitrogen atmosphere for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
a precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC=2NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 60.1%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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